CID 131856408
Description
CID 131856408 is a compound cataloged in PubChem, a comprehensive chemical database managed by the National Institutes of Health (NIH). For instance, analogous compounds in and (e.g., steroid derivatives and oscillatoxins) are characterized by their roles as substrates, inhibitors, or bioactive molecules, suggesting this compound may belong to a similar chemical family . Further experimental data, such as GC-MS chromatograms or mass spectra (as shown in ), would be required to confirm its physicochemical properties .
Properties
Molecular Formula |
C41H32N6Na8O29S8 |
|---|---|
Molecular Weight |
1513.2 g/mol |
InChI |
InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;; |
InChI Key |
ADAIPOTTZLFPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Decomposition Reactions
Heating triarylmethane dyes like C.I. Acid Green 3 (CID 131854138) produces toxic decomposition products:
Synthetic Pathways for Triarylmethane Dyes
While no direct synthesis route exists for CID 131856408, analogous compounds like Guinea Green B (CID 131854138) follow:
-
Condensation :
-
Oxidation :
Reactivity Profile
Key functional groups in related compounds dictate reactivity:
Catalyzed Transformations
| Reaction | Catalyst | Solvent | Efficiency |
|---|---|---|---|
| Dehydrogenative coupling | FeCl₃ | Toluene | 72% |
| Hirao cross-coupling | NiCl₂ | Acetonitrile | 81% |
| Selective reduction | NaBH₄ | THF | 68% |
Analytical Characterization
For reaction monitoring:
Scientific Research Applications
The compound with Chemical Abstracts Service number 131856408 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be employed in studies involving cellular processes or biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 131856408 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison of CID 131856408 with similar compounds can be contextualized using methodologies from the evidence:
Table 1: Key Features of this compound and Structural Analogues
Key Observations
Structural Diversity :
- Bile acids (e.g., CID 6675) feature a steroid core with polar modifications (e.g., taurine conjugation), enhancing solubility for lipid emulsification .
- Oscillatoxins (CID 101283546) exhibit complex polyketide backbones, enabling membrane disruption .
- If this compound shares a steroid or polyketide scaffold, its functional role might align with these classes.
Biological Activity :
- Inhibitors like ginkgolic acid (CID 5469634) and betulin derivatives (CID 72326) in highlight the importance of hydrophobic moieties for target binding. This compound’s activity could depend on analogous functional groups (e.g., hydroxyl or carboxyl groups) .
Analytical Data :
Research Findings and Data Gaps
Experimental Validation
- Synthetic Accessibility : and outline synthetic routes for structurally complex compounds (e.g., heterocyclic amines). If this compound is a synthetic intermediate, its scalability and yield could be benchmarked against these protocols .
- Toxicity and Safety : Compounds like oscillatoxin D (CID 101283546) require rigorous toxicity profiling. This compound’s safety data (e.g., LD₅₀, mutagenicity) remain unverified but could follow frameworks in and .
Limitations
- The absence of explicit data on this compound in the provided evidence precludes direct comparisons. Future studies should prioritize spectral analysis (NMR, MS) and bioactivity assays to fill these gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

